REACTION_CXSMILES
|
O=[O+][O-].[C:4]12[CH2:10][C:7](=[CH:8][CH:9]=1)[C:6]1[CH:11]=[CH:12][CH:13]=[CH:14][C:5]2=1.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(O)=O.[H][H]>CO.[Pt]>[CH2:15]([N:22]1[CH2:9][CH:4]2[CH2:10][CH:7]([C:6]3[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=32)[CH2:8]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C=12C3=C(C(=CC1)C2)C=CC=C3
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
3.07 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0.561 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.798 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was stopped after another few minutes
|
Type
|
CUSTOM
|
Details
|
oxygen was bubbled through for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Then the solution was purged with nitrogen for 20 to 40 minutes
|
Duration
|
30 (± 10) min
|
Type
|
CUSTOM
|
Details
|
to deoxygenate the solution
|
Type
|
ADDITION
|
Details
|
To the cold solution was added 0.199 g of 5% platinum on carbon, 55% wet by weight, (.0281 mmol, 0.001 equivalent)
|
Type
|
CUSTOM
|
Details
|
(within 45-60 minutes)
|
Duration
|
52.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed from the reactor
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with 20 mL of methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between 40 mL of methylene chloride and 30 mL of a saturated aqueous solution of sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with another 30 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 10 mL of 9:1 hexane/ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
and after concentrating the filtrate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C3=C(C(C1)C2)C=CC=C3
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |